
2-Phenylethanol
Overview
Description
2-Phenylethanol (CAS 60-12-8) is an aromatic alcohol with a characteristic rose-like fragrance, widely utilized in the cosmetic, food, and perfume industries . It occurs naturally in floral essential oils (e.g., roses, jasmine) and is synthesized via two primary routes: chemical synthesis (dominant method) and biotechnological processes using engineered microbes like Corynebacterium glutamicum or yeasts . Bioproduction is gaining traction due to consumer demand for "natural" products, though challenges like cytotoxicity (e.g., inhibition of microbial growth at concentrations >1 g/L) persist . Beyond its industrial applications, this compound exhibits antifungal properties, disrupting pathogens like Fusarium graminearum by altering amino acid pathways and membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylethyl alcohol can be synthesized through several methods:
Friedel-Crafts Reaction: This is the most common method, involving the reaction between benzene and ethylene oxide in the presence of aluminum trichloride.
Hydrogenation of Styrene Oxide: This method involves the catalytic hydrogenation of styrene oxide to produce phenylethyl alcohol.
Grignard Reaction: Phenylethyl alcohol can also be prepared by reacting phenylmagnesium bromide with ethylene oxide, followed by hydrolysis.
Biotransformation: Using immobilized yeast Saccharomyces cerevisiae, phenylethyl alcohol can be produced from L-phenylalanine.
Industrial Production Methods: Industrial production of phenylethyl alcohol typically employs the Friedel-Crafts reaction due to its efficiency and scalability. The reaction conditions are carefully controlled to minimize side products such as diphenylethane .
Chemical Reactions Analysis
Phenylethyl alcohol undergoes various chemical reactions, including:
Substitution: Phenylethyl alcohol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
Cosmetic Industry
Fragrance Component
2-PE is extensively used as a fragrance ingredient in perfumes and personal care products due to its appealing scent. Its stability and compatibility with other fragrance components make it a preferred choice in formulations.
Skin Benefits
Research indicates that 2-PE possesses antioxidant properties, which can contribute to skin health by protecting against oxidative stress. This property enhances its appeal in cosmetic formulations aimed at anti-aging and skin rejuvenation .
Food Industry
Flavoring Agent
In the food sector, 2-PE is utilized as a flavoring agent in various products, including baked goods, beverages, and confections. Its natural occurrence in certain foods adds to its acceptance as a safe additive .
Bioproduction Techniques
Recent studies have focused on optimizing microbial fermentation processes to enhance the production of 2-PE from renewable resources. For instance, Yarrowia lipolytica has been shown to produce significant amounts of 2-PE when cultivated on sugar beet molasses, highlighting a sustainable approach to flavor production .
Pharmaceutical Applications
Antimicrobial Properties
2-PE exhibits antimicrobial activity against various pathogens, making it a candidate for use in pharmaceutical formulations aimed at treating infections. Its bioactive properties are being explored for potential applications in developing new antibiotics .
Therapeutic Uses
Studies suggest that 2-PE may have therapeutic effects beyond its antimicrobial properties. Its role in modulating immune responses and acting as an anti-inflammatory agent is under investigation, indicating potential uses in health supplements .
Biotechnological Applications
Microbial Synthesis
The production of 2-PE through microbial fermentation has gained traction as an eco-friendly alternative to traditional chemical synthesis methods. Genetic engineering techniques applied to Escherichia coli and Saccharomyces cerevisiae have led to improved yields of 2-PE from glucose and other substrates .
Microorganism | Substrate | Production Yield (g/L) | Reference |
---|---|---|---|
Saccharomyces cerevisiae | L-phenylalanine | 3.14 | |
Yarrowia lipolytica | Sugar beet molasses | >3 | |
Escherichia coli | Glucose | Highest reported yield |
Environmental Impact
Sustainable Production Methods
The shift towards biological production methods for 2-PE not only enhances yield but also reduces environmental impacts associated with traditional chemical processes that often involve toxic solvents and carcinogenic raw materials . The biosynthesis routes are more sustainable and align with green chemistry principles.
Case Study 1: Bioproduction Optimization
A study focused on optimizing fermentation conditions for Saccharomyces cerevisiae demonstrated that modifying specific metabolic pathways significantly increased the yield of 2-PE. By overexpressing certain enzymes involved in the Ehrlich pathway, researchers achieved notable improvements in production efficiency .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of 2-PE against Salmonella typhi. The results indicated that 2-PE exhibited significant inhibitory effects, suggesting its potential role as a natural preservative or therapeutic agent .
Mechanism of Action
Phenylethyl alcohol exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane of bacteria, leading to leakage of cellular contents and inhibition of DNA synthesis.
Selective Inhibition: In microbiology, phenylethyl alcohol selectively inhibits Gram-negative bacteria by altering membrane permeability and interfering with DNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antifungal Activity: Chain Length and Efficacy
2-Phenylethanol is part of a family of aromatic alcohols with varying carbon chain lengths. Studies comparing its antifungal potency with benzyl alcohol (C₆H₅CH₂OH) and 3-phenylpropanol (C₆H₅CH₂CH₂OH) against F. graminearum reveal a clear structure-activity relationship: longer carbon chains correlate with enhanced antifungal activity (Table 1) .
Table 1. Antifungal Activity of Aromatic Alcohols Against F. graminearum
Compound | Carbon Chain Length | EC₅₀ (mg/mL) | Complete Growth Inhibition (mg/mL) |
---|---|---|---|
Benzyl alcohol | 1 | 0.374 | 1.4 |
This compound | 2 | 0.328 | 1.2 |
3-Phenylpropanol | 3 | 0.220 | 1.0 |
3-Phenylpropanol, with the longest chain, exhibits the lowest EC₅₀ (highest potency), while benzyl alcohol is the least effective. This trend aligns with increased hydrophobicity, enhancing membrane disruption .
Structural Derivatives and Antimicrobial Mechanisms
Derivatives of this compound, such as phenyllactic acid (C₆H₅CH₂CH(OH)COOH) and phenylacetic acid (C₆H₅CH₂COOH), demonstrate distinct modes of action (Figure 1):
- Phenyllactic acid : Targets fungal cell walls and DNA replication, showing broad-spectrum activity against Candida spp. and bacteria .
- Phenylacetic acid : Disrupts membrane integrity but lacks a defined mechanism .
- This compound: Primarily damages membrane integrity and inhibits mycotoxin (e.g., deoxynivalenol) synthesis in F. graminearum .
Figure 1. Key Derivatives of this compound (A) this compound, (B) Phenylacetic acid, (C) Phenyllactic acid.
Bioproduction Efficiency and Microbial Tolerance
Microbial tolerance to this compound varies significantly across species (Table 2). C. glutamicum outperforms Escherichia coli in tolerance, enabling higher yields (1.02 g/L) via the Ehrlich pathway . Yeasts (e.g., Saccharomyces cerevisiae) are less tolerant, limiting industrial scalability .
Table 2. Microbial Tolerance to this compound
Organism | Maximum Tolerated Concentration (g/L) | This compound Yield (g/L) |
---|---|---|
Corynebacterium glutamicum | 5.0 | 1.02 |
Escherichia coli | 1.5 | 0.12 |
Saccharomyces cerevisiae | 0.8 | 0.45 |
Role in Aroma Profiles vs. Analogous Compounds
In food systems, this compound contributes a floral note, whereas related compounds like 2-phenylacetaldehyde (oxidized form) and ethyl phenylacetate (esterified form) impart honey-like or fruity aromas . For example, in bread fermentation, this compound decreases with high salt concentrations but increases with yeast activity, directly influencing flavor profiles .
Biological Activity
2-Phenylethanol (2-PE), a colorless liquid with a floral scent, is a compound of interest in various biological and industrial applications. This article explores its biological activity, particularly its antimicrobial properties, metabolic pathways, and potential therapeutic uses.
This compound is an aromatic alcohol with the chemical formula CHO. Its structure features a phenyl group attached to an ethanol backbone, which contributes to its unique biological activities.
Antimicrobial Activity
Bacteriostatic Effects
Research has demonstrated that 2-PE exhibits significant bacteriostatic activity against various bacterial strains. The mechanism of action primarily involves the disruption of bacterial cell membranes. Studies indicate that 2-PE partitions into biomembranes, leading to alterations in lipid organization, which affects the function of transmembrane proteins and ultimately inhibits bacterial growth .
Table 1: Bacteriostatic Activity of this compound Derivatives
Compound | Bacteriostatic Activity | Mechanism of Action |
---|---|---|
This compound | Moderate | Membrane disruption |
Phenylacetic acid | High | Membrane incorporation and fluidization |
Phenyllactic acid | High | Similar to phenylacetic acid |
Methyl phenylacetate | Moderate | Membrane interaction |
The bacteriostatic activity correlates positively with the hydrophobicity of the derivatives, suggesting that more hydrophobic compounds have a greater impact on membrane fluidity and integrity .
Fungal Inhibition
In addition to its effects on bacteria, 2-PE is produced by certain fungi as a secondary metabolite, which can inhibit their growth. The production of 2-PE by fungi may serve as a competitive advantage in their ecological niche by suppressing the growth of other microorganisms .
Metabolic Pathways
Biosynthesis in Microorganisms
The biosynthesis of 2-PE has been studied extensively in various microorganisms. For instance, engineered strains of Synechococcus elongatus have been developed to enhance the production of 2-PE through metabolic engineering techniques. These strains express heterologous genes that facilitate the conversion of phenylalanine into 2-PE, demonstrating the potential for biotechnological applications in sustainable production methods .
Table 2: Metabolic Engineering Approaches for 2-PE Production
Organism | Engineering Strategy | Yield (mg/L) |
---|---|---|
Synechococcus elongatus | Overexpression of DAHP synthase genes | Up to 119.5 |
Yeast (e.g., Saccharomyces cerevisiae) | Pathway optimization for fermentation | Varies |
Therapeutic Applications
Given its antimicrobial properties, 2-PE has potential applications in pharmaceuticals and food preservation. Its ability to inhibit bacterial growth makes it a candidate for developing natural preservatives or therapeutic agents against infections.
Case Studies
- Food Preservation : A study highlighted the effectiveness of 2-PE as a natural preservative in dairy products, where it was shown to inhibit spoilage bacteria while maintaining product quality .
- Pharmaceutical Development : Research into the use of 2-PE as an antimicrobial agent in topical formulations has indicated promising results, particularly against skin pathogens .
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for 2-phenylethanol in plants and microbes, and how do they differ?
- In plants, this compound is primarily synthesized via the L-phenylalanine (L-Phe) pathway. L-Phe undergoes decarboxylation by aromatic amino acid decarboxylase (AADC) to produce phenylethylamine, which is subsequently oxidized to phenylacetaldehyde (PAld) and reduced to this compound by phenylacetaldehyde reductase (PAR) . In microbes like Saccharomyces cerevisiae, the Ehrlich pathway dominates, where L-Phe is transaminated to phenylpyruvate, decarboxylated to PAld, and then reduced to this compound . Discrepancies in intermediate regulation (e.g., PAld accumulation in plants vs. microbes) highlight evolutionary adaptations .
Q. Which analytical methods are most reliable for quantifying this compound in floral and microbial systems?
- Headspace GC-MS is the gold standard for volatile profiling, enabling non-destructive quantification in floral tissues (e.g., damask rose petals) . For microbial systems, HPLC coupled with UV/RI detectors is preferred for culture broth analysis. qRT-PCR and RNA-seq are critical for validating enzyme gene expression (e.g., RhPAAS1 in roses, AADC in yeast) . Statistical validation via ANOVA with post-hoc tests (e.g., Duncan’s test) ensures robustness in temporal or genotype-specific comparisons .
Q. How do environmental factors influence this compound yield in microbial fermentation?
- Key factors include pH (optimal range: 5.0–6.0), temperature (25–30°C), and substrate concentration (L-Phe or glucose). Ethanol supplementation (10–20 g/L) enhances cofactor (NADH) regeneration in S. cerevisiae resting-cell systems . Hyperosmolarity and reactive oxygen species (ROS) stress in Yarrowia lipolytica can upregulate stress-responsive genes (e.g., HOG1), indirectly boosting tolerance and productivity .
Advanced Research Questions
Q. How can genome-scale metabolic models (GEMs) resolve redox imbalances during this compound biosynthesis?
- GEMs predict NAD(P)H/NAD(P)+ flux bottlenecks. For example, in Y. lipolytica, the non-oxidative pentose phosphate pathway (PPP) generates excess NADP+ during this compound synthesis, which can be coupled to succinate production to balance redox ratios . Dynamic flux balance analysis (dFBA) further optimizes cofactor utilization in engineered strains .
Q. What experimental designs are effective for optimizing this compound production in yeast?
- Response surface methodology (RSM) with Box-Behnken or central composite designs is widely used. For instance, ethanol concentration (16.5 g/L), pH (5.1), and temperature (26°C) were optimized for S. cerevisiae resting cells, achieving a 171.5% yield increase via in situ product removal with macroporous resins . Plackett-Burman screening identifies critical factors before RSM .
Q. How do allele-specific expression patterns impact this compound biosynthesis in plants?
- In roses, only one allele of RhPAAS1 is highly expressed during floral development, correlating with glycosylated precursor accumulation and subsequent this compound release at later stages . CRISPR/Cas9-mediated allele silencing or overexpression in model plants (e.g., Populus trichocarpa) can validate pathway dominance .
Q. What mechanisms underlie microbial tolerance to this compound toxicity?
- Evolutionary engineering in S. cerevisiae revealed mutations in HOG1 (hyperactive kinase) and PDE2 (enhanced cAMP hydrolysis), upregulating stress-responsive genes (e.g., ALD3, ALD4) to detoxify phenylacetaldehyde intermediates . Cell wall remodeling via CRH1 mutations also improves lytic enzyme resistance . Transcriptomic profiling (RNA-seq) and proteomics (LC-MS/MS) are critical for identifying resistance markers .
Q. How can contradictory data on temporal this compound accumulation in plant genotypes be resolved?
- Multi-phase sampling (e.g., six floral developmental stages in damask rose) combined with ANOVA and Tukey’s HSD tests can distinguish genotype-specific trends. For example, strongly scented genotypes (SSG) show peak this compound (40.63%) at later stages, while weakly scented genotypes (WSG) peak earlier (13.42%) . Metabolite profiling (e.g., phenylalanine and phenylethylamine levels) and enzyme kinetics (PAR activity assays) further clarify regulatory checkpoints .
Q. Methodological Considerations
- Statistical Analysis : Use ANOVA with post-hoc tests (Duncan’s, Tukey’s) for genotype or treatment comparisons .
- Pathway Elucidation : Combine RNAi silencing (e.g., CYP79 in Populus) with LC-MS/MS metabolite tracking .
- Strain Optimization : Employ evolutionary engineering with phased this compound exposure (e.g., 0.5–3.4 g/L gradients) and whole-genome sequencing .
- In Situ Product Removal : Macroporous resins (e.g., XAD-4) in bioreactors reduce end-product inhibition, boosting yields to 9.34 g/L .
Properties
IUPAC Name |
2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026342 | |
Record name | 2-Phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |
Record name | Benzeneethanol | |
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Record name | Phenylethyl alcohol | |
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Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | PHENETHYL ALCOHOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Phenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |
Record name | Phenylethyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02192 | |
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Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |
Record name | Phenylethyl alcohol | |
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URL | https://haz-map.com/Agents/3158 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |
Record name | Phenylethyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Phenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Phenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |
Record name | Phenylethyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3158 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, VISCOUS LIQUID | |
CAS No. |
60-12-8, 1321-27-3 | |
Record name | 2-Phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylethyl alcohol [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylethyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Phenylethyl alcohol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-PHENYLETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9LGA7468 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-27 °C, -25.8 °C | |
Record name | Phenylethyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-PHENYLETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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